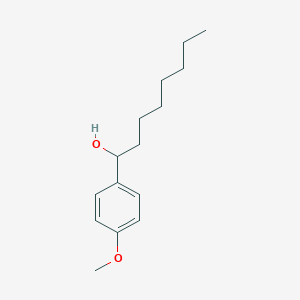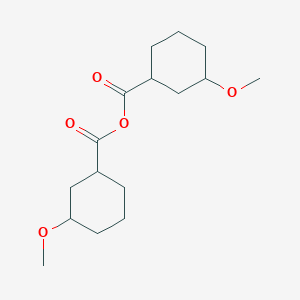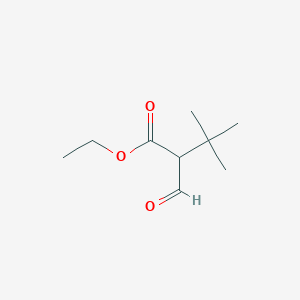
1-(4-Methoxyphenyl)octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)octan-1-ol is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)octan-1-ol can be synthesized through several methods. One common approach involves the methylation of phenolic lipids, followed by hydroxylation and oxidation reactions. For instance, the methylation of cardanol methyl ether, followed by hydroxylation with performic acid and oxidation with periodic acid, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Performic acid and periodic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)octanoic acid.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)octan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its pharmacological effects and potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)octan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by neutralizing free radicals and preventing oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)octan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)octan-1-ol: Similar structure but with the methoxy group in a different position.
4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different overall structure and pharmacological profile.
Uniqueness: this compound is unique due to its specific combination of a methoxyphenyl group and an octanol chain, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)octan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12,15-16H,3-8H2,1-2H3 |
Clé InChI |
JMNWCIKIRDIJBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)

